2-Bromo-4-methylphenylthiourea
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Overview
Description
2-Bromo-4-methylphenylthiourea is an organosulfur compound with the molecular formula C8H9BrN2S and a molecular weight of 245.14 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is a derivative of thiourea, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylphenylthiourea can be achieved through several methods. One common route involves the reaction of 2-bromo-4-methylaniline with thiocyanic acid . The reaction typically occurs in an organic solvent such as acetone at elevated temperatures (around 75°C) for about 30 minutes. The reaction mixture is then treated with sodium hydroxide in water at 80°C for an additional 30 minutes to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylphenylthiourea undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiourea moiety can undergo oxidation to form sulfonyl derivatives or reduction to form thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing bromine with an amine group would yield an aminophenylthiourea derivative.
Oxidation: Sulfonyl derivatives are formed.
Reduction: Thiol derivatives are produced.
Scientific Research Applications
2-Bromo-4-methylphenylthiourea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Studied for its potential therapeutic effects, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The exact mechanism of action of 2-Bromo-4-methylphenylthiourea is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzyme activity or disruption of cellular processes . Further research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenylisothiocyanate: Similar structure but with an isothiocyanate group instead of a thiourea group.
4-Methylphenylthiourea: Lacks the bromine substitution.
2-Bromo-phenylthiourea: Lacks the methyl substitution.
Uniqueness
2-Bromo-4-methylphenylthiourea is unique due to the presence of both bromine and methyl substitutions on the phenyl ring, which can influence its reactivity and biological activity compared to other thiourea derivatives .
Properties
IUPAC Name |
(2-bromo-4-methylphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c1-5-2-3-7(6(9)4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTARKBNALVKLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398516 |
Source
|
Record name | 2-bromo-4-methylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66644-79-9 |
Source
|
Record name | 2-bromo-4-methylphenylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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